molecular formula C6H2Cl4 B3044123 1,2,3,4-Tetrachlorobenzene-D2 CAS No. 2199-73-7

1,2,3,4-Tetrachlorobenzene-D2

Cat. No.: B3044123
CAS No.: 2199-73-7
M. Wt: 217.9 g/mol
InChI Key: GBDZXPJXOMHESU-QDNHWIQGSA-N
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Description

1,2,3,4-Tetrachlorobenzene-D2 is a useful research compound. Its molecular formula is C6H2Cl4 and its molecular weight is 217.9 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrachloro-5,6-dideuteriobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H/i1D,2D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDZXPJXOMHESU-QDNHWIQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289249
Record name Benzene-1,2-d2, 3,4,5,6-tetrachloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-73-7
Record name Benzene-1,2-d2, 3,4,5,6-tetrachloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2-d2, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Deuterated Isomers in Analytical Chemistry

Deuterated isomers, such as 1,2,3,4-Tetrachlorobenzene-D2, are compounds where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a powerful tool for analytical chemists. The primary application of these labeled compounds is as internal standards in a technique known as isotope dilution mass spectrometry (IDMS). pubcompare.ainemc.us

The core principle of IDMS is the addition of a known quantity of the deuterated standard to a sample before any processing or analysis. wikipedia.org Because the deuterated standard is chemically almost identical to the non-deuterated analyte of interest, it experiences the same losses during extraction, cleanup, and instrumental analysis. researchgate.net By measuring the ratio of the native analyte to the deuterated internal standard in the final analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), chemists can accurately calculate the initial concentration of the analyte in the sample, effectively compensating for any procedural variations. pubcompare.aiwikipedia.orgclearsynth.com This method is crucial for achieving high precision and accuracy, especially in complex matrices like environmental samples where other compounds can interfere with the analysis. clearsynth.com

Tetrachlorobenzenes Tecbs As Environmental Analytes

Tetrachlorobenzenes (TeCBs) are a group of synthetic chlorinated organic compounds that have seen use as intermediates in the production of pesticides and other chemicals, as well as in dielectric fluids. canada.catpsgc-pwgsc.gc.ca There are three isomers of tetrachlorobenzene: 1,2,3,4-TeCB, 1,2,3,5-TeCB, and 1,2,4,5-TeCB. canada.ca These compounds are of environmental concern due to their persistence, potential for bioaccumulation, and toxicity. tpsgc-pwgsc.gc.cacanada.ca

Although not currently produced in large quantities in many countries, TeCBs can be formed as unintentional byproducts during the manufacturing of other chlorinated substances and through processes like waste incineration. canada.cacanada.ca As a result, they have been detected in various environmental compartments, including air, water, soil, sediment, and biota. canada.cabeyondpesticides.org The presence of TeCBs in the environment necessitates reliable and sensitive analytical methods to monitor their levels and understand their fate and transport. For instance, a study of Arctic glaciers found 1,2,3,4-tetrachlorobenzene (B165215) among the industrial chemicals deposited from the atmosphere. beyondpesticides.org

The analysis of TeCBs in environmental samples is often challenging due to their low concentrations and the presence of numerous other potentially interfering compounds. This is where the use of isotopically labeled internal standards becomes indispensable for accurate quantification.

The Rationale for Research Focus on 1,2,3,4 Tetrachlorobenzene D2

The specific focus on 1,2,3,4-Tetrachlorobenzene-D2 in research stems directly from its role as an ideal internal standard for the analysis of its non-deuterated counterpart, 1,2,3,4-tetrachlorobenzene (B165215), and other related chlorinated benzenes. targetmol.com Its chemical and physical properties closely mimic those of the target analyte, ensuring that it behaves similarly throughout the analytical process.

The use of this compound allows researchers to:

Achieve Accurate Quantification: By correcting for sample loss during preparation and analysis, it enables the precise determination of 1,2,3,4-tetrachlorobenzene concentrations in complex environmental matrices. pubcompare.aiclearsynth.com

Improve Method Reliability: It helps to validate analytical methods by providing a constant reference point, ensuring that the procedure is robust and reproducible. clearsynth.com

Trace Chemical Pathways: In environmental fate studies, the use of deuterated compounds can help to trace the movement and transformation of pollutants in various environmental systems.

The development and application of this compound is a testament to the continuous effort in the scientific community to enhance the quality and reliability of environmental data. Its use in advanced analytical techniques like GC-MS is crucial for regulatory monitoring, risk assessment, and understanding the environmental impact of persistent organic pollutants.

This article explores the synthesis and analysis of this compound, a deuterated form of tetrachlorobenzene. The focus is on the chemical methodologies employed for its production, including strategies for incorporating deuterium (B1214612), and the analytical techniques used to ensure its purity and structural integrity.

Mechanistic Insights into Environmental Transformation Pathways Via Deuterium Labeling

Elucidation of Biodegradation Mechanisms

Stable isotope labeling helps to confirm whether the observed decrease of a contaminant in the environment is due to destructive biodegradation processes or non-destructive events like dilution or sorption. microbe.com Techniques like Stable Isotope Probing (SIP), which can use deuterium (B1214612) or other isotopes like ¹³C, provide definitive evidence of biodegradation under various environmental conditions. microbe.comub.edu

Anaerobic Reductive Dechlorination Pathways of Tetrachlorobenzenes

Under anaerobic (oxygen-deficient) conditions, a primary degradation route for tetrachlorobenzenes is reductive dechlorination, a process where a chlorine atom is removed and replaced by a hydrogen atom. nih.gov This transformation is a thermodynamically favorable respiratory process for certain specialized bacteria. researchgate.netnih.gov Studies on 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB) have shown its complete biodegradation in various soil and sediment types under anaerobic conditions. lsu.edu The dominant pathway involves the sequential removal of chlorine atoms, leading to the formation of trichlorobenzenes (TCBs), dichlorobenzenes (DCBs), monochlorobenzene, and ultimately benzene (B151609). lsu.edu

Deuterium labeling is crucial for identifying the specific positions on the benzene ring where dehalogenation occurs and for tracking the source of the hydrogen atom that replaces the chlorine. In a typical experiment, a microbial culture is incubated with the chlorinated compound (e.g., 1,2,3,4-TeCB) in a medium containing deuterium oxide (D₂O) instead of normal water (H₂O). During reductive dechlorination, if a chlorine atom is replaced by a hydrogen atom from the surrounding water, a deuterium atom from D₂O will be incorporated into the product molecule.

By analyzing the resulting intermediates and products using mass spectrometry, researchers can pinpoint the exact location and number of incorporated deuterium atoms. This provides unequivocal evidence of the reductive dechlorination mechanism and helps to map the sequence of dechlorination steps. For instance, the primary dechlorination of 1,2,3,4-TeCB often yields 1,2,3-trichlorobenzene (B84244) (1,2,3-TCB) and 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB), which are further dechlorinated to various dichlorobenzene isomers. researchgate.netlsu.edu

Specific genera of anaerobic bacteria, known as organohalide-respiring bacteria, are responsible for the reductive dechlorination of chlorobenzenes. nih.gov Chief among these are species belonging to the genera Dehalococcoides and Dehalobacter. researchgate.netepa.gov

Dehalococcoides : Strains of Dehalococcoides mccartyi (e.g., strain CBDB1) are well-studied for their ability to dechlorinate a wide range of chlorobenzenes, including tetrachlorobenzenes. nih.govnih.gov They can remove doubly and singly flanked chlorine atoms from the benzene ring. nih.gov

Dehalobacter : Various Dehalobacter species have also been identified in cultures that actively dechlorinate tetrachlorobenzene and other chlorinated benzenes. researchgate.netnih.gov

These bacteria possess specialized enzymes called reductive dehalogenases (RDases), which catalyze the dechlorination reaction. frontiersin.orgwikipedia.org These enzymes are typically membrane-bound proteins containing a cobalamin (vitamin B₁₂) cofactor and iron-sulfur clusters that facilitate the electron transfer necessary for cleaving the carbon-chlorine bond. wikipedia.orgnih.gov Genetic analysis has identified a large family of reductive dehalogenase homologous genes (rdhA) in these organisms. frontiersin.orgnih.gov Specifically, the gene cbrA has been identified in Dehalococcoides sp. strain CBDB1 as encoding a chlorobenzene (B131634) reductive dehalogenase. nih.govnih.gov

Key Microbial Genera in Anaerobic Dechlorination of Tetrachlorobenzenes
Bacterial GenusKey Species/StrainRole in DechlorinationRelevant Enzyme/Gene
DehalococcoidesD. mccartyi strain CBDB1Dechlorinates TCBs and TeCB isomers. nih.govChlorobenzene Reductive Dehalogenase (CbrA). nih.govnih.gov
Dehalobactersp. strain TeCB1Grows by reductive dechlorination of 1,2,4,5-tetrachlorobenzene. nih.govReductive Dehalogenases (RDases). nih.gov

Aerobic Oxidative Degradation Mechanisms of Chlorobenzenes

In the presence of oxygen, different microbial pathways are employed to degrade chlorobenzenes. The highly recalcitrant 1,2,3,4-TeCB has been shown to be completely mineralized by pure bacterial cultures, such as Pseudomonas chlororaphis RW71, which can use it as a sole source of carbon and energy. nih.govasm.org

The aerobic degradation of chlorobenzenes is typically initiated by a multi-component enzyme system known as (chloro)benzene dioxygenase. nih.govasm.org This enzyme incorporates two atoms of molecular oxygen into the aromatic ring, forming an unstable intermediate, a cis-dihydrodiol. nih.govnih.gov This dihydrodiol is then rearomatized by the action of a dehydrogenase enzyme, leading to the formation of a substituted catechol. nih.govnih.gov In the case of 1,2,3,4-TeCB degradation by P. chlororaphis RW71, the initial attack by dioxygenase and subsequent dehydrogenation is suggested to form tetrachlorocatechol (B74200). nih.govasm.org

Once formed, the tetrachlorocatechol enters a degradative sequence known as the chlorocatechol pathway. nih.gov The aromatic ring of the chlorocatechol is cleaved by another key enzyme, chlorocatechol 1,2-dioxygenase. nih.govasm.org This ortho-cleavage step opens the ring, making it susceptible to further degradation.

Subsequent enzymatic reactions transform the ring-cleavage product through a series of intermediates. In the degradation of 1,2,3,4-TeCB, identified metabolites include tetrachloromuconic acid, 2,3,5-trichlorodienelactone, 2,3,5-trichloromaleyl acetic acid, and 2,4-dichloro-3-oxoadipic acid. nih.govasm.org These intermediates are ultimately channeled into central metabolic pathways, such as the Krebs cycle, leading to the complete mineralization of the original contaminant. nih.gov

Key Steps and Intermediates in the Aerobic Degradation of 1,2,3,4-TeCB
StepKey EnzymeIntermediate/Product
Initial Attack(Chloro)benzene Dioxygenasecis-Dihydrodiol. nih.govnih.gov
RearomatizationDihydrodiol DehydrogenaseTetrachlorocatechol. nih.govasm.org
Ring CleavageChlorocatechol 1,2-DioxygenaseTetrachloromuconic acid. nih.govasm.org
Further DegradationVarious2,3,5-Trichlorodienelactone. nih.govasm.org
2,3,5-Trichloromaleyl acetic acid. nih.govasm.org
2,4-Dichloro-3-oxoadipic acid. nih.govasm.org

Photodegradation and Atmospheric Transformation Studies of Deuterated Tetrachlorobenzenes

The transformation of tetrachlorobenzenes in the atmosphere is primarily driven by photooxidation, largely through reactions with photochemically-produced hydroxyl (OH) radicals. canada.ca The estimated atmospheric half-life for 1,2,3,4-tetrachlorobenzene ranges from 32 to 329 days, indicating its potential for long-range transport. canada.ca

Deuterium labeling provides a sophisticated method for studying the mechanisms of these atmospheric reactions through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. The C-D bond is stronger than the C-H bond, and therefore, it requires more energy to be broken. If the cleavage of this bond is the slowest, rate-determining step of the reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate.

In the context of 1,2,3,4-Tetrachlorobenzene-D2, a significant primary KIE during its reaction with hydroxyl radicals would confirm that C-H bond abstraction is a key step in its atmospheric degradation pathway. This insight is crucial for accurately modeling the persistence and atmospheric lifetime of these contaminants. While specific experimental data for this compound is limited, the principle can be illustrated with hypothetical comparative data.

CompoundReactantHypothetical Rate Constant (k)Hypothetical Half-Life (t½)Implied Mechanism
1,2,3,4-TetrachlorobenzeneOH Radicalk_H100 daysBaseline degradation rate
This compoundOH Radicalk_D350 daysC-D bond cleavage is a rate-limiting step

This table is illustrative, demonstrating the expected outcome of a kinetic isotope effect where C-H(D) bond cleavage is mechanistically important.

Sorption and Transport Mechanisms in Environmental Compartments

Unlike chemical transformations, physical processes such as sorption and transport are not typically associated with significant kinetic isotope effects. However, this compound serves an invaluable role in these studies as a tracer or internal standard. Because its physical properties are nearly identical to the non-labeled parent compound, it moves through environmental compartments—soil, water, sediment, and air—in the same manner.

Researchers can introduce a known quantity of the deuterated compound into an environmental system and use sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) to distinguish it from the unlabeled 1,2,3,4-tetrachlorobenzene already present. This allows for precise quantification of partitioning behavior, diffusion rates, and advective transport without interference from background contamination.

1,2,3,4-Tetrachlorobenzene is a hydrophobic compound that adsorbs strongly to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This partitioning behavior is a critical determinant of its fate and mobility; strong sorption reduces its availability in the aqueous phase, limiting its transport to groundwater but increasing its persistence in the solid phase. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca

The key parameter for quantifying this is the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgca.gov A high Koc value indicates a strong tendency for the chemical to bind to organic carbon. ca.govchemsafetypro.com Studies have reported log Koc values for 1,2,3,4-tetrachlorobenzene ranging from 3.5 to 5.2, confirming its low mobility in soil. tpsgc-pwgsc.gc.cachemicalbook.com

Using this compound in laboratory batch equilibrium experiments allows for highly accurate determination of Koc values across different soil and sediment types. By spiking samples with the deuterated standard, scientists can precisely measure its distribution between the solid and aqueous phases, leading to more reliable data for risk assessment models.

Soil/Sediment TypeOrganic Carbon (%)Log Koc for 1,2,3,4-TetrachlorobenzeneMobility
Sandy Loam1.53.5 - 3.8Low
Clay Loam3.03.5 - 3.8Low
River Sediment4.54.4 - 4.7Very Low

Data compiled from multiple sources. tpsgc-pwgsc.gc.cachemicalbook.com

Fugacity models are multimedia environmental models that predict the partitioning and fate of chemicals in the environment. envchemgroup.com They use the concept of "fugacity," or the escaping tendency of a chemical, to calculate its distribution among compartments like air, water, soil, and biota. These models require accurate physicochemical data as inputs to function effectively.

The primary utility of this compound in this context is for the validation and calibration of these models. While the physicochemical properties of the deuterated and non-deuterated forms are nearly identical, the deuterated compound can be used in controlled environmental fate studies or mesocosms. By comparing the measured concentrations of the deuterated tracer in different compartments over time with the predictions of the fugacity model, researchers can refine and validate the model's accuracy, ensuring its reliability for predicting the fate of the contaminant in real-world scenarios.

PropertyValue for 1,2,3,4-TetrachlorobenzeneRole in Fugacity Model
Molecular Weight215.9 g/mol Basic physical property
Water Solubility (25 °C)5.92 mg/LDetermines partitioning into the aqueous phase
Vapour Pressure (20 °C)0.02 mm HgInfluences partitioning into the atmosphere
Log Kow (Octanol-Water Partition Coefficient)4.64Predicts bioaccumulation and sorption to organic matter
Henry's Law Constant7 x 10⁻⁴ atm·m³/molDescribes partitioning between air and water

Data compiled from multiple sources. tpsgc-pwgsc.gc.canih.gov

Quality Assurance and Reference Material Applications of 1,2,3,4 Tetrachlorobenzene D2

Certification and Traceability of Stable Isotope Labeled Standards

The reliability of analytical measurements is fundamentally dependent on the quality of the reference materials used. For stable isotope-labeled (SIL) compounds like 1,2,3,4-Tetrachlorobenzene-D2, certification and traceability are critical components that ensure their suitability for use as internal standards in high-stakes testing environments, such as environmental and food safety analysis. qmx.com The production of these standards often occurs under rigorous quality management systems, with many manufacturers accredited to international standards such as ISO 17034, which specifies the general requirements for the competence of reference material producers. qmx.comlgcstandards.comsupelco.com.tw

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For certified reference materials (CRMs), traceability is often established to the International System of Units (SI). This process ensures that the certified concentration and purity of the standard are accurate and reliable. cerilliant.com

The certification process involves a comprehensive characterization of the material. Manufacturers provide a detailed Certificate of Analysis (CoA) with each standard. cerilliant.com This document includes crucial information such as:

The certified concentration and its associated uncertainty. cerilliant.com

The isotopic purity, confirming the degree of deuterium (B1214612) enrichment and the absence of significant isotopic unlabeled material. cerilliant.com

Chemical purity, determined by various analytical techniques to identify and quantify any impurities.

An expiration date, established through real-time stability studies. cerilliant.com

This rigorous documentation provides the end-user with the necessary evidence of the standard's quality and its unbroken chain of traceability, which is essential for regulatory compliance and data defensibility. cerilliant.com

Role as Internal Standard in Quantitative Analytical Methodologies

This compound serves a crucial role as an internal standard (IS) in quantitative analytical methods, particularly in isotope dilution mass spectrometry (IDMS). Stable isotope-labeled compounds are considered the "gold standard" for internal standards because they exhibit nearly identical physicochemical properties to their non-labeled native counterparts. musechem.com This includes similar extraction efficiencies, chromatographic retention times, and ionization responses in a mass spectrometer. amerigoscientific.com

The primary function of an internal standard is to correct for the loss of analyte during sample preparation and analysis, as well as to compensate for variations in instrument response (matrix effects). musechem.commdpi.com By adding a known amount of this compound to a sample at the beginning of the analytical process, any subsequent losses or signal fluctuations will affect both the deuterated standard and the native analyte equally. musechem.com

Since the SIL standard is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms, it can be distinguished and measured independently by a mass spectrometer. amerigoscientific.com The concentration of the native 1,2,3,4-Tetrachlorobenzene (B165215) is then determined by calculating the ratio of the native analyte's signal to the internal standard's signal. This ratiometric measurement significantly enhances the precision, accuracy, and reliability of the quantification, especially when analyzing complex matrices like soil, sediment, or biological tissues. musechem.comsymeres.com

Key Functions of this compound as an Internal Standard:

FunctionDescriptionBenefit in Analysis
Correction for Sample Loss Compensates for analyte loss during extraction, cleanup, and other sample preparation steps.Ensures the final calculated concentration is accurate, even with variable recovery rates.
Compensation for Matrix Effects Mitigates the suppression or enhancement of the analyte signal caused by co-extracting compounds from the sample matrix.Improves the accuracy and reproducibility of results in complex samples. musechem.com
Improved Precision & Accuracy Ratiometric measurement minimizes errors from variations in injection volume and instrument response.Leads to highly reliable and defensible quantitative data. musechem.com
Method Validation Used to assess and validate the performance of the entire analytical method, including extraction efficiency and measurement stability.Essential for developing robust and reliable analytical protocols. musechem.com

Proficiency Testing and Inter-Laboratory Comparison Studies for Chlorobenzene (B131634) Analysis

Proficiency testing (PT) and inter-laboratory comparison (ILC) studies are essential components of external quality control for analytical laboratories. These studies are designed to assess the performance and competence of participating laboratories by comparing their results for the same homogeneous sample. benchmark-intl.com In the context of chlorobenzene analysis, this compound plays a vital role in ensuring the accuracy of the data submitted by these laboratories.

In a typical PT scheme for chlorobenzenes, a provider prepares a test material (e.g., a spiked soil or water sample) containing known concentrations of various chlorobenzene congeners, including 1,2,3,4-Tetrachlorobenzene. Laboratories are required to analyze this material using their standard operating procedures. The use of this compound as an internal standard is a common and recommended practice in these analyses to achieve the necessary accuracy.

The performance of each laboratory is often evaluated using statistical measures like a Z-score, which compares the laboratory's result to the consensus mean from all participants. benchmark-intl.com A satisfactory Z-score (typically between -2.0 and +2.0) indicates that the laboratory's result is in agreement with the consensus value, demonstrating its proficiency. benchmark-intl.com By enabling accurate quantification, the use of the deuterated internal standard allows laboratories to confidently demonstrate their competence and helps identify any potential analytical biases or issues in their methodology. These studies are crucial for maintaining high standards of data quality across different laboratories involved in environmental monitoring and regulatory compliance.

Development of Standardized Analytical Protocols for Environmental Monitoring

Standardized analytical protocols, such as those developed by the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH), are fundamental for consistent and comparable environmental monitoring. cdc.gov These methods provide detailed procedures for sample collection, preparation, and analysis to ensure that data generated by different organizations over time are reliable and can be used for regulatory purposes.

This compound is an integral component in the development and application of these standardized methods for the analysis of semi-volatile organic compounds, including chlorobenzenes. For example, isotope dilution methods like EPA Method 1625 are designed for the analysis of various organic compounds in water and wastewater. nih.gov These methods explicitly recommend or require the use of isotopically labeled analogs of the target analytes as internal standards to achieve high data quality.

During the development and validation of such methods, this compound is used to:

Establish method performance criteria, such as detection limits, precision, and accuracy.

Determine the method's robustness across different environmental matrices (e.g., water, soil, sediment). scientificlabs.ie

Serve as a quality control check to ensure the analytical system is performing correctly during routine sample analysis. env.go.jp

By incorporating stable isotope-labeled standards like this compound directly into the protocols, regulatory agencies ensure that the methods are inherently more accurate and less susceptible to common sources of analytical error. This standardization is critical for effective environmental monitoring programs, enabling reliable assessment of contamination levels and the enforcement of environmental regulations. amerigoscientific.com

Future Research Trajectories and Emerging Applications of Deuterated Tetrachlorobenzenes

Development of Novel Spectroscopic and Mass Spectrometric Approaches for Enhanced Resolution and Sensitivity

The primary application of 1,2,3,4-Tetrachlorobenzene-D2 is in isotope dilution mass spectrometry (MS), a powerful quantitative technique. canada.ca By introducing a known quantity of the deuterated standard into a sample, analysts can correct for the loss of the target analyte during sample preparation and analysis, leading to highly accurate and precise measurements.

Future research in this area is centered on pushing the boundaries of detection and resolution. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with advanced gas chromatography (GC), can differentiate the target analyte from matrix interferences with greater certainty. The development of novel ionization techniques aims to increase the efficiency of ion formation for chlorinated benzenes, thereby lowering detection limits. For this compound, this means more reliable quantification of the native compound at ultra-trace levels in air, water, soil, and biological tissues.

The distinct mass difference between the native compound and its deuterated analogue is fundamental to these methods. The replacement of two hydrogen atoms with deuterium (B1214612) atoms results in a predictable mass shift, allowing the mass spectrometer to distinguish between the analyte and the standard.

Table 1: Comparison of Physicochemical Properties

Property 1,2,3,4-Tetrachlorobenzene (B165215) This compound
Chemical Formula C₆H₂Cl₄ C₆D₂Cl₄
Molecular Weight 215.89 g/mol nist.gov Approx. 217.90 g/mol
Boiling Point 254 °C sigmaaldrich.com Not significantly different

| Melting Point | 45-47 °C sigmaaldrich.com | Not significantly different |

Table 2: Predicted Key Mass-to-Charge Ratios (m/z) in Electron Ionization Mass Spectrometry

Compound Molecular Ion (M⁺) Cluster Key Fragment Ion Cluster
1,2,3,4-Tetrachlorobenzene 214, 216, 218 nih.gov 179, 181

| This compound | 216, 218, 220 | 181, 183 |

Advanced Computational Chemistry for Predicting Deuteration Effects on Molecular Behavior and Reactivity

Computational chemistry offers a theoretical lens through which to explore the subtle but significant effects of deuteration. While this compound is chemically similar to its non-deuterated form, the increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). nih.gov

Future research trajectories involve using quantum chemical calculations and molecular dynamics simulations to:

Predict KIEs: Model the degradation pathways of tetrachlorobenzenes (e.g., microbial dechlorination, photo-oxidation) and predict how the presence of C-D bonds in specific positions would slow these reactions. nih.gov This information is valuable for understanding the persistence of these contaminants in the environment.

Refine Spectroscopic Analysis: Calculate theoretical vibrational spectra (e.g., Infrared, Raman) for both deuterated and non-deuterated isomers. aanda.org These theoretical spectra can aid in the interpretation of experimental results and the identification of unknown metabolites.

Model Environmental Partitioning: Simulate the interaction of deuterated tetrachlorobenzenes with environmental compartments like soil organic carbon and sediments. While isotopic substitution has a minimal effect on bulk properties like solubility, it can provide insights into intermolecular forces at a molecular level.

Applications in Isotope Geochemistry and Tracing Source Apportionment of Chlorinated Contaminants

Isotope geochemistry and environmental forensics use isotopic signatures to trace the origin and fate of pollutants. nih.govscience.gov While this field often focuses on the natural abundance of stable isotopes like ¹³C/¹²C and ³⁷Cl/³⁵Cl within the contaminant molecules themselves, the use of deuterated standards like this compound is indispensable for the underlying quantitative analysis. researchgate.netifremer.fr

Emerging applications in this area include:

High-Precision Quantification for Isotope Ratio Analysis: To determine if a contaminant source has undergone degradation, which fractionates the natural isotopes, it is essential to have an accurate measure of the contaminant's concentration. This compound provides this crucial quantitative anchor for compound-specific stable isotope analysis (CSIA). nih.gov

Use as a Field Tracer: In controlled studies, deuterated compounds can be intentionally released in small quantities to trace the transport and dispersion of contaminants in groundwater or surface water systems. mdpi.commdpi.comresearchgate.net Their unique mass signature makes them easily distinguishable from existing background contamination, providing clear data on flow paths and travel times.

Interdisciplinary Research Integrating Environmental Science and Advanced Chemical Analysis for Pollutant Remediation

The ultimate goal of studying pollutants is to develop effective remediation strategies. This requires a deeply interdisciplinary approach, combining the precision of advanced chemical analysis with the principles of environmental science, microbiology, and engineering. Deuterated standards are a cornerstone of this integration.

Future research directions include:

Validating Remediation Efficacy: During bioremediation or chemical remediation projects, researchers must track the disappearance of the parent contaminant and the appearance of degradation products. By using this compound as a surrogate standard, analytical chemists can provide reliable data on the performance of the remediation technology over time. mdpi.comresearchgate.net

Elucidating Degradation Pathways: When studying the microbial degradation of tetrachlorobenzenes, scientists often work with complex mixtures. nih.gov The use of deuterated standards helps confirm the identity and quantity of intermediate metabolites, allowing for a more complete understanding of the biochemical pathways involved.

Developing Environmental Models: Data on the concentration of tetrachlorobenzenes in various environmental compartments, made reliable through the use of deuterated standards, are essential inputs for models that predict the long-range transport and ultimate fate of these pollutants. canada.ca These models inform risk assessments and regulatory decisions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.